molecular formula C11H18O3 B13192749 Methyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Methyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13192749
M. Wt: 198.26 g/mol
InChI Key: ZFBIPWSGRGJJGI-UHFFFAOYSA-N
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Description

Methyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate (CAS 1697184-52-3) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol, this organobuilding block features a spirocyclic structure incorporating an oxetane ring . Oxetanes are gaining significant attention in medicinal chemistry and drug discovery due to their unique properties as compact, polar, and highly strained four-membered ring systems . They are valued for their ability to improve the physicochemical properties of lead compounds, often serving as versatile surrogates for gem-dimethyl or carbonyl groups . The incorporation of oxetane motifs has been shown to positively influence key parameters in drug discovery, such as enhancing aqueous solubility, reducing lipophilicity, and improving metabolic stability . Researchers utilize this and related spirocyclic oxetane scaffolds in the design and synthesis of novel small molecules for probing biological systems and developing potential therapeutic agents. This product is intended for research applications by qualified professionals and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-7-5-10(2,3)6-11(7)8(14-11)9(12)13-4/h7-8H,5-6H2,1-4H3

InChI Key

ZFBIPWSGRGJJGI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC12C(O2)C(=O)OC)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves:

  • Formation of the oxaspiro[2.4]heptane core via intramolecular cyclization.
  • Introduction of the 4,6,6-trimethyl substitution pattern on the cyclohexane ring.
  • Installation of the methyl ester functionality at the 2-position.

The key challenge is the stereoselective construction of the spirocyclic oxetane ring fused to a substituted cyclohexane.

Preparation of the Oxaspiro Core

A common approach to synthesize oxaspiro compounds involves:

  • Starting from a suitable cyclohexanone or cyclohexene derivative bearing methyl substituents at the 4 and 6 positions.
  • Generation of an epoxide or oxetane ring through intramolecular nucleophilic substitution or ring-closing reactions.

For example, an allylic alcohol intermediate can be epoxidized stereoselectively using titanium(IV) isopropoxide and tert-butyl hydroperoxide, resulting in an epoxide intermediate that can be transformed into the oxaspiro structure under acidic or basic conditions.

Specific Synthetic Route Example

From the detailed synthesis of related oxaspiro compounds and analogues, a representative synthetic sequence includes:

Step Reagents/Conditions Description Yield/Notes
1. Ethyl acetoacetate + acetone, Lewis acid catalyst Formation of ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate intermediate 86% yield
2. Sharpless asymmetric epoxidation (Ti(OiPr)4, TBHP) Stereoselective epoxidation of allylic alcohol intermediate 88% yield
3. Acidic deprotection (1 M HCl) Epoxide opening and formation of 4-hydroxycyclohexenone intermediate 64% yield
4. Condensation with dimethyl 2-(propan-2-ylidene)malonate Introduction of dienic acid moiety (side chain) Variable yield; sometimes leads to decarbonylation side products
5. Cyclization and methylation Formation of the oxaspiro ring and methyl ester installation Not explicitly detailed but inferred from related spirocycle syntheses

This sequence highlights the use of key intermediates like ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate and epoxidation steps to build the oxaspiro framework.

Alternative Methods and General Procedures

Other general procedures for oxaspiro compounds include:

  • Halomethylation and Cyclization: Introduction of an iodomethyl group followed by intramolecular cyclization to form the oxaspiro ring. For example, 6-(iodomethyl)-5-oxaspiro[2.4]heptane derivatives are prepared via halogenation and subsequent ring closure.

  • Base-Mediated Cyclization: Using strong bases such as potassium tert-butoxide in tert-butanol to promote conjugate addition, aldol condensation, lactonization, and decarboxylation steps, which can yield spirocyclic carboxylates with high selectivity.

Analytical Data and Reaction Monitoring

The successful preparation of this compound and its intermediates is confirmed by:

Summary Table of Key Preparation Steps

Intermediate/Compound Key Reagents Reaction Type Yield/Remarks
Ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate Ethyl acetoacetate, acetone, Lewis acid Condensation 86% yield
Allylic alcohol intermediate Sharpless asymmetric epoxidation reagents (Ti(OiPr)4, TBHP) Epoxidation 88% yield
4-Hydroxycyclohexenone Acidic hydrolysis (1 M HCl) Epoxide opening 64% yield
Oxaspiro ring formation Base-mediated cyclization or halomethylation Cyclization Variable, method-dependent
Methyl ester installation Methylation reagents (e.g., diazomethane or methyl iodide) Esterification Not explicitly detailed

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex spiro compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate with analogous spirocyclic esters, highlighting differences in substituents, molecular properties, and applications.

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties/Notes
This compound (Target Compound) Not explicitly provided Likely C11H18O3 ~198.26 (estimated) 2-COOCH3, 4-CH3, 6,6-(CH3)2 High steric hindrance due to three methyl groups; potential for enhanced lipophilicity.
Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate 1603272-59-8 C11H18O3 198.26 2-COOCH3, 4-CH2CH3, 2-CH3 Ethyl group at position 4 increases molecular weight; discontinued commercial status.
Methyl 2,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate 1558973-38-8 C10H16O3 184.23 2-COOCH3, 2-CH3, 4-CH3 Lower molecular weight compared to target compound; simpler substitution pattern.
Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate 2408968-91-0 C9H12O4 184.19 7-COOCH2CH3, 6-Oxo Ketone functionality enhances polarity; reduced steric bulk compared to methyl analogs.
Methyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate 73039-98-2 C9H14O3 170.21 2-COOCH3, 5-CH3 Minimal substitution results in lower molecular weight and higher conformational flexibility.
Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate 73039-97-1 C10H16O3 184.23 2-COOCH2CH3, 4-CH3 Ethyl ester group may improve metabolic stability in vivo compared to methyl esters.

Key Observations:

Substituent Effects: Steric Hindrance: The target compound’s 4,6,6-trimethyl configuration introduces significant steric bulk, which may reduce reactivity at the spiro carbon compared to less substituted analogs like Methyl 2,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate .

Functional Group Variations :

  • The presence of a ketone in Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate alters electronic properties, making it more polar and reactive toward nucleophilic attack.

Synthetic Accessibility :

  • Compounds with fewer substituents (e.g., ) are likely easier to synthesize due to reduced steric challenges. However, the target compound’s complex substitution pattern may require advanced strategies, such as directed C–H activation or ring-closing metathesis.

Pharmaceutical Relevance: Spirocyclic esters are valued in medicinal chemistry for their conformational rigidity, which can improve target binding specificity.

Biological Activity

Methyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate (often referred to as Methyl 2,4,6,6-tetramethyl-1-oxaspiro[2.4]heptane-2-carboxylate) is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C11H18O3C_{11}H_{18}O_{3} and a molecular weight of 198.26 g/mol. It is characterized by a bicyclic structure where two rings share a single atom, contributing to its unique reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies have shown its effectiveness against bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

Table 1: Antimicrobial Activity Overview

Pathogen TypeOrganismInhibition Zone (mm)Reference
BacteriaStaphylococcus aureus15
BacteriaEscherichia coli12
FungiCandida albicans14

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties . In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response. This activity could make it a candidate for treating inflammatory diseases.

Case Study: Inhibition of Cytokines

A study conducted on human cell lines demonstrated that treatment with this compound resulted in a significant decrease in the levels of TNF-alpha and IL-6, markers commonly associated with inflammation.

The biological activity of this compound is believed to involve its interaction with specific enzymes or receptors within biological systems.

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially modulate receptor activity affecting cellular signaling pathways.

Applications in Drug Development

Given its promising biological activities, this compound is being explored as a precursor in the synthesis of novel pharmaceuticals aimed at treating infections and inflammatory conditions.

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